molecular formula C22H24N4O4S B2779249 ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 476450-53-0

ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2779249
CAS No.: 476450-53-0
M. Wt: 440.52
InChI Key: GHOZSSAFVKOPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a triazole-based derivative characterized by a 4H-1,2,4-triazole core substituted with:

  • An m-tolyl group (meta-methylphenyl) at position 2.
  • A 4-methoxybenzamido-methyl moiety at position 3.
  • A thioacetate ethyl ester at position 2.

The 4-methoxybenzamido group enhances solubility and bioavailability, while the m-tolyl substituent contributes to lipophilicity and target binding .

Properties

IUPAC Name

ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-4-30-20(27)14-31-22-25-24-19(26(22)17-7-5-6-15(2)12-17)13-23-21(28)16-8-10-18(29-3)11-9-16/h5-12H,4,13-14H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOZSSAFVKOPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C23H26N4O4S
  • Molecular Weight : 454.55 g/mol
  • Purity : Typically 95% .

Synthesis

The compound can be synthesized through a series of reactions involving triazole derivatives and thioacetates. The synthetic pathway often includes the formation of the triazole ring followed by the introduction of the thioacetate moiety.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of 1,2,4-triazole have shown effectiveness against various pathogens, including:

  • Staphylococcus aureus
  • Enterococcus faecalis
  • Bacillus cereus

In one study, triazole derivatives demonstrated moderate to high antimicrobial activity against these microorganisms .

Anticancer Potential

This compound has also been investigated for its anticancer properties. Similar compounds have shown cytotoxic effects on cancer cell lines, indicating potential therapeutic applications in oncology .

Study 1: Antimicrobial Evaluation

A study published in MDPI evaluated various triazole derivatives for their antimicrobial efficacy. The results indicated that certain modifications to the triazole scaffold significantly enhanced their activity against Gram-positive and Gram-negative bacteria .

CompoundMicroorganism TestedActivity Level
Compound AStaphylococcus aureusModerate
Compound BEnterobacter aerogenesHigh
Ethyl Triazole DerivativeBacillus cereusModerate

Study 2: Cytotoxicity Assay

In another investigation focusing on anticancer activity, this compound was tested against several cancer cell lines. The results showed a significant reduction in cell viability at higher concentrations, suggesting its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substituents : The m-tolyl group in the target compound provides steric bulk comparable to phenyl (Tryfuzol®) but with enhanced lipophilicity due to the methyl group. This contrasts with the naphthyl groups in URAT1 inhibitors (e.g., 1j), which improve target binding but reduce solubility .

Ester Group Variations

Compound Name Ester Group Solubility (LogP) Synthetic Yield (%) Stability Under Acidic Conditions Reference
This compound Ethyl 3.2 (predicted) 78–85 Stable up to pH 3
Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (8) Methyl 2.8 (predicted) 82 Degrades at pH < 4
Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (APII) Morpholinium salt 1.5 (experimental) 90 Highly stable (pH 1–10)

Key Observations :

  • Ethyl vs. Methyl Esters : Ethyl esters (target compound) exhibit higher lipophilicity than methyl esters, favoring membrane permeability but requiring formulation optimization for aqueous solubility .
  • Salt Forms : Morpholinium salts (e.g., APII) show superior solubility and stability, though they may lack the target compound’s tissue penetration .

Antifungal/Antimicrobial Activity :

  • Compounds with bulky aromatic substituents (e.g., naphthyl in 1j) exhibit stronger antifungal activity due to hydrophobic interactions with fungal membranes .
  • The target compound’s 4-methoxybenzamido group may confer moderate antifungal properties, though less potent than 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine (MIC = 2 µg/mL against C. albicans) .

Enzyme Inhibition :

  • URAT1 Inhibitors : Bromine and naphthyl groups (e.g., 1j, 1m) are critical for URAT1 binding (IC50 = 0.8 µM), whereas methoxy groups (target compound) are untested in this context .
  • Meprin α Inhibitors : Analogues like SR24467 (with dimethoxypyrimidinyl groups) show selectivity for meprin α (IC50 = 12 nM), suggesting that substituent positioning (e.g., meta vs. para) influences target specificity .

Q & A

Q. What are the key synthetic strategies for ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate?

The synthesis typically involves multi-step organic reactions:

  • Triazole Ring Formation : Cyclization of hydrazine derivatives (e.g., thiosemicarbazides) with carbonyl compounds under basic conditions .
  • Functionalization : Introduction of the 4-methoxybenzamido group via nucleophilic substitution or amide coupling, followed by thioether linkage formation using ethyl bromoacetate .
  • Critical Reagents : Chloroacetic acid for thioether bond formation and sodium hydroxide for pH control during intermediate steps .

Q. Which characterization techniques are essential to confirm the compound’s structure?

  • Elemental Analysis : Validates empirical formula and purity (±0.4% deviation threshold) .
  • IR Spectrophotometry : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretching in amides at ~3300 cm⁻¹) .
  • Chromatography (TLC/HPLC) : Confirms compound homogeneity and monitors reaction progress .
  • NMR Spectroscopy : Assigns proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in m-tolyl groups) .

Q. What common chemical reactions does this compound undergo?

  • Nucleophilic Substitution : Reactivity at the triazole sulfur atom with alkyl halides .
  • Hydrolysis : Conversion of the ethyl ester to carboxylic acid under acidic/basic conditions .
  • Metal Complexation : Formation of Fe(II), Cu(II), or Zn(II) salts via reaction with metal sulfates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature Control : Reflux in ethanol/water mixtures (70–80°C) for triazole cyclization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency .
  • pH Adjustment : Alkaline conditions (pH 9–10) favor thioether bond formation .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate esterification .
Reaction Step Optimal Conditions Yield Range
Triazole CyclizationEthanol, 80°C, 6 h65–75%
Amide CouplingDMF, RT, 24 h70–85%
Thioether FormationNaOH (pH 9.5), ethyl bromoacetate60–70%

Q. How should researchers address contradictions in reported biological activity data?

  • Structural Analog Analysis : Compare substituent effects (e.g., replacing m-tolyl with fluorophenyl alters antimicrobial potency) .
  • Assay Standardization : Control variables like cell line selection (e.g., HeLa vs. MCF-7 for cytotoxicity) and incubation time .
  • Metabolic Stability : Evaluate ester hydrolysis rates in vitro, as rapid hydrolysis may reduce observed activity .

Q. What computational methods predict interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) or receptors .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antifungal activity .

Q. How do structural modifications influence pharmacological properties?

  • Substituent Effects :
  • Electron-Withdrawing Groups (e.g., -NO₂): Enhance antimicrobial activity but increase toxicity .
  • Hydrophobic Groups (e.g., m-tolyl): Improve membrane permeability .
    • Salt Formation : Metal complexes (e.g., Zn(II)) show reduced cytotoxicity compared to free acids .

Data Contradiction Analysis

Q. Why do solubility profiles vary across studies?

  • Crystallinity Differences : Amorphous vs. crystalline forms impact solubility in aqueous buffers .
  • Counterion Effects : Sodium salts exhibit higher aqueous solubility than free acids .
  • Solvent Purity : Residual DMF or ethanol in final products artificially elevates solubility measurements .

Q. What explains discrepancies in reported antimicrobial IC₅₀ values?

  • Microbial Strain Variability : Gram-positive vs. Gram-negative bacteria respond differently to lipophilic analogs .
  • Compound Degradation : Instability in DMSO stock solutions over time may reduce observed potency .

Methodological Recommendations

  • Synthetic Reproducibility : Document exact stoichiometry (e.g., 1:1.05 molar ratio for amide coupling) and inert atmosphere use .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate via dose-response curves .
  • Data Reporting : Provide full spectral data (IR, NMR) in supplementary materials to aid reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.